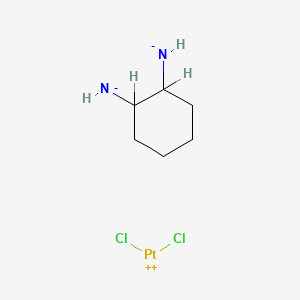

(2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+)

Descripción general

Descripción

Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is a platinum-based compound with the molecular formula C6H14Cl2N2Pt and a molecular weight of 380.18 g/mol . This compound is known for its antitumor properties and is used as an impurity in the third-generation platinum complex, Oxaliplatin . It is primarily used in the treatment of colorectal cancer due to its ability to form adducts with DNA, leading to cytotoxicity .

Métodos De Preparación

The synthesis of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the reaction of platinum(II) chloride with 1,2-cyclohexanediamine . The reaction is typically carried out in an aqueous medium under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and other ligands that can coordinate with the platinum center . The major products formed from these reactions are typically platinum complexes with different ligands, which can exhibit varying degrees of biological activity .

Aplicaciones Científicas De Investigación

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the coordination chemistry of platinum complexes and their reactivity . In biology and medicine, it is primarily used as an antitumor agent, with a focus on its ability to form DNA adducts and induce cytotoxicity in cancer cells .

Mecanismo De Acción

The mechanism of action of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the formation of DNA adducts, which interfere with DNA replication and transcription . This leads to the induction of apoptosis in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA damage response pathway . The formation of DNA adducts triggers a cascade of cellular events that ultimately result in cell death .

Comparación Con Compuestos Similares

Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . it is unique in its specific ligand structure, which imparts distinct biological activity and reactivity . Compared to cisplatin and carboplatin, this compound has a different spectrum of activity and is primarily used in the treatment of colorectal cancer . The similar compounds include:

- Cisplatin

- Carboplatin

- Oxaliplatin

Propiedades

Fórmula molecular |

C6H12Cl2N2Pt |

|---|---|

Peso molecular |

378.2 g/mol |

Nombre IUPAC |

(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |

Clave InChI |

UUERTZXRKZEANK-UHFFFAOYSA-L |

SMILES canónico |

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.